![molecular formula C12H17ClN4O B2763065 4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine CAS No. 1351980-71-6](/img/structure/B2763065.png)
4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and an ethyl morpholine moiety
Mechanism of Action
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a serine/threonine protein kinase associated with various cancers .
Mode of Action
4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a structurally related compound, has been reported to bind to the enzyme dna gyrase and prevent it from breaking down bacterial dna . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Biochemical Pathways
It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
It’s worth noting that all the potent compounds from a series of 7h-pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
7h-pyrrolo[2,3-d]pyrimidine derivatives have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by reacting 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic Substitution: Requires electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Coupling Reactions: Utilizes palladium catalysts and boronic acids under basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.
Electrophilic Substitution: Introduction of various functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Coupling Reactions:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
4-Phenoxyphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent activity against Mycobacterium tuberculosis.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and an ethyl morpholine moiety makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[2-(4-chloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c13-11-10-1-2-17(12(10)15-9-14-11)4-3-16-5-7-18-8-6-16/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLPUDNOVVXSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=NC=N2)Cl)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
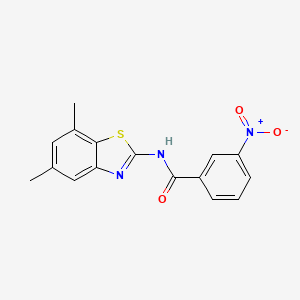

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)
![N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2762990.png)
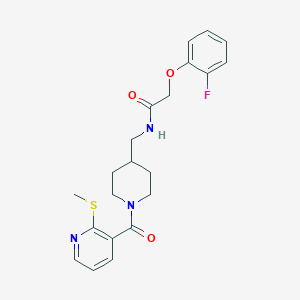
![N-(3-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2762993.png)

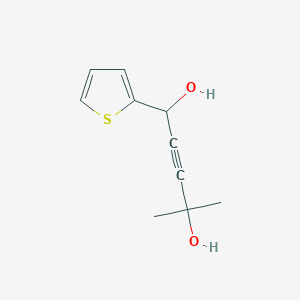

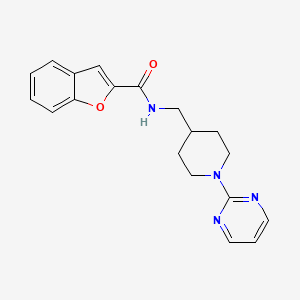

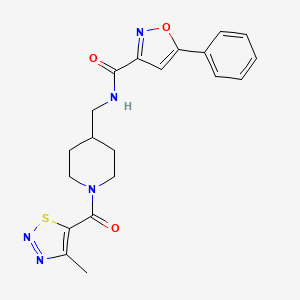
![N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2763001.png)
![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)
